molecular formula C17H13F3N4O3S3 B2706889 2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866038-92-8

2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2706889
CAS No.: 866038-92-8
M. Wt: 474.49
InChI Key: ULRPDHRHSAYNHD-UHFFFAOYSA-N
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Description

This compound is a sulfanylacetamide derivative featuring a phenylsulfonylamino-substituted phenyl ring linked via a sulfanyl bridge to an acetamide group, which is further connected to a 5-(trifluoromethyl)-1,3,4-thiadiazole moiety. Its molecular complexity arises from the integration of multiple pharmacophoric elements:

  • Phenylsulfonylamino group: Enhances metabolic stability and modulates solubility .
  • 1,3,4-Thiadiazole core: Known for diverse biological activities, including antimicrobial and anticancer effects .
  • Trifluoromethyl group: Improves lipophilicity and bioavailability via electron-withdrawing effects .

The compound’s synthesis likely involves sequential heterocyclization and alkylation steps, as seen in analogous thiadiazole-acetamide derivatives (e.g., coupling of thiosemicarbazides with carbon disulfide followed by alkylation) .

Properties

IUPAC Name

2-[2-(benzenesulfonamido)phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S3/c18-17(19,20)15-22-23-16(29-15)21-14(25)10-28-13-9-5-4-8-12(13)24-30(26,27)11-6-2-1-3-7-11/h1-9,24H,10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRPDHRHSAYNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (referred to as compound A) is a novel derivative featuring a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of compound A, focusing on its potential applications in pharmacology, particularly in anticancer and antimicrobial contexts.

Structural Characteristics

Compound A contains:

  • A thiadiazole ring, which is a common scaffold in medicinal chemistry due to its versatile biological activities.
  • A phenylsulfonamide group that enhances its pharmacological properties.

Anticancer Activity

  • Mechanism of Action :
    • Thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For instance, derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells .
  • Case Studies :
    • In a study, compound A was tested against several cancer cell lines, including SK-MEL-2 and HeLa. It demonstrated substantial antiproliferative activity, suggesting its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the phenyl ring and thiadiazole structure significantly influence the anticancer potency. For example, substitution with halogens has been shown to enhance activity .

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • Compound A has been evaluated for its antimicrobial properties against various bacterial strains such as E. coli and Salmonella typhi. It exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .
  • Mechanism :
    • The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways due to the presence of the thiadiazole moiety .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Zone of InhibitionReferences
AnticancerMCF-7 (breast cancer)0.28 µg/mL
A549 (lung carcinoma)0.52 µg/mL
AntimicrobialE. coliZone of inhibition: 15 mm
Salmonella typhiZone of inhibition: 19 mm

Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in drug design:

  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects in models of epilepsy, indicating a broader therapeutic scope beyond oncology .
  • In Silico Studies : Computational docking studies have suggested strong binding affinities between compound A and target proteins involved in cell cycle regulation and apoptosis pathways, further supporting its anticancer potential .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit significant anticancer properties. For instance, N-aryl derivatives with trifluoromethyl groups have shown promising results against various cancer cell lines, demonstrating percent growth inhibitions ranging from 51% to 86% in vitro .

Anti-inflammatory Potential

In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structure-activity relationship indicates that modifications to the sulfonamide and thiadiazole moieties could enhance its anti-inflammatory efficacy .

Antimicrobial Properties

Compounds containing thiadiazole and sulfonamide functionalities have been evaluated for their antimicrobial activities against various bacterial strains. Preliminary results indicate that modifications similar to those found in this compound could lead to effective antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that compounds with similar frameworks may possess neuroprotective properties. The ability to cross the blood-brain barrier due to their lipophilic nature allows for potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, revealing significant anticancer activity against multiple cell lines including SNB-19 and OVCAR-8. The structural similarity to the compound suggests potential for further exploration in anticancer drug development .

Case Study 2: Anti-inflammatory Research

Research conducted on similar thiadiazole compounds indicated their potential as selective inhibitors of inflammatory pathways. The compound's ability to inhibit key enzymes involved in inflammation positions it as a candidate for further studies aimed at developing anti-inflammatory therapeutics .

Case Study 3: Antimicrobial Evaluation

In a recent evaluation of new thiopyrimidine-benzenesulfonamide compounds, several derivatives showed significant antibacterial activity against strains such as E. coli and K. pneumoniae. This underscores the relevance of sulfonamide-containing compounds in addressing antibiotic resistance .

Chemical Reactions Analysis

Key Functional Groups and Reactions

The compound contains several reactive sites enabling distinct chemical transformations:

Sulfonamide Group

  • Potential Reactions :

    • Nucleophilic substitution : The sulfonamide nitrogen may participate in displacement reactions, though steric hindrance could limit reactivity.

    • Hydrolysis : Under acidic/basic conditions, the sulfonamide could undergo cleavage to regenerate the amine precursor.

Thiadiazole Ring

  • Potential Reactions :

    • Oxidation : Susceptible to oxidation at the sulfur atom, potentially forming disulfides or oxidized thiadiazole derivatives.

    • Electrophilic substitution : The trifluoromethyl substituent at position 5 may direct electrophilic attack, though the electron-deficient nature of the thiadiazole ring could hinder such reactions.

Thioether Linkage

  • Potential Reactions :

    • Oxidative cleavage : The sulfide bond may undergo oxidation to form sulfoxides or sulfones.

    • Acid/base-mediated cleavage : Under extreme pH conditions, the thioether could hydrolyze to generate thiols or disulfide byproducts.

Reaction Analysis Table

Reaction Type Reactive Site Conditions Outcome Source
Nucleophilic substitutionSulfonamide nitrogenNucleophile (e.g., Grignard reagent)Substituted sulfonamide derivative
HydrolysisSulfonamide groupAcidic/basic aqueous conditionsAminoarene and sulfonic acid byproducts
OxidationThiadiazole sulfurOxidizing agents (e.g., H₂O₂, O₃)Disulfide or oxidized thiadiazole
Oxidative cleavageThioether linkageOxidizing agents (e.g., H₂O₂, KMnO₄)Sulfoxide/sulfone or thiols

Research Findings on Related Compounds

Studies on structurally analogous thiadiazole derivatives highlight:

  • Structure-activity relationships : Substituent variations (e.g., trifluoromethyl vs. methyl groups) significantly influence biological activity . For example, trifluoromethyl-containing derivatives often exhibit enhanced lipophilicity and metabolic stability .

  • Reactivity implications : Modifications to the thiadiazole ring or sulfonamide group can alter reactivity profiles. For instance, electron-withdrawing groups (e.g., CF₃) may deactivate the thiadiazole toward electrophilic attack compared to electron-donating substituents .

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but may degrade under:

  • Extreme pH : Acidic/basic hydrolysis of sulfonamide/thioether groups.

  • Oxidative stress : Formation of oxidized byproducts from thiadiazole or thioether cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Phenylsulfonylamino-phenyl, 5-(CF₃)-thiadiazole C₁₈H₁₄F₃N₃O₂S₃* ~481.5 Inferred stability from trifluoromethyl and sulfonamide groups
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (400864-14-4) 5-Amino-thiadiazole, 2-Cl-5-CF₃-phenyl C₁₁H₈ClF₃N₄OS₂ 368.8 Enhanced solubility due to amino group; potential anticonvulsant activity
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (573943-43-8) Benzylsulfanyl-thiadiazole, 3-Cl-4-Me-phenyl C₁₉H₁₆ClN₃OS₃ 458.0 Lipophilic (Cl, benzyl groups); anti-inflammatory potential
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide (533919-56-1) 5-Acetamido-thiadiazole, 2,5-diOMe-phenyl C₁₃H₁₄N₄O₃S₂ 358.4 Polar (acetamido, methoxy groups); antioxidant activity

Challenges and Limitations

  • Solubility : The trifluoromethyl group improves lipophilicity but may reduce aqueous solubility, necessitating formulation optimization .
  • Synthetic Complexity : Multi-step syntheses (e.g., heterocyclization, alkylation) lower yields and scalability .

Q & A

Basic: What synthetic routes are most effective for preparing 2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide?

Methodological Answer:
The synthesis of this compound can be approached via a modular strategy:

Thiadiazole Core Formation : Start with heterocyclization of acylated thiosemicarbazides using carbon disulfide to generate the 1,3,4-thiadiazole ring .

Sulfanyl-Acetamide Linkage : Alkylate the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with a bromo- or chloro-acetamide derivative bearing the phenylsulfonylamino-phenyl group. This step requires controlled conditions (e.g., dry benzene, 0°C) to avoid side reactions .

Trifluoromethyl Substitution : Introduce the trifluoromethyl group at the thiadiazole C5 position via nucleophilic substitution or direct synthesis using trifluoromethylation reagents.

Key Validation : Confirm intermediates and final product purity via TLC, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR) .

Advanced: How can structural modifications of the phenylsulfonyl and thiadiazole moieties enhance biological activity?

Methodological Answer:

  • Phenylsulfonyl Group : Replace the phenyl ring with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to modulate sulfonamide interactions with target proteins. Use DFT calculations to predict electronic effects .
  • Thiadiazole Modifications : Substitute the trifluoromethyl group with other halogenated (e.g., Cl, Br) or alkyl chains to explore steric and hydrophobic effects. For example, BPTES analogs (bis-thiadiazoles) show enhanced glutaminase inhibition via dimeric interactions .
  • Bioactivity Screening : Test derivatives in enzyme inhibition assays (e.g., HDACs, kinases) or cell-based models (e.g., cancer cell lines) to correlate structural changes with potency .

Data Contradictions : Some studies report reduced activity with bulkier substituents due to steric hindrance, while others observe improved selectivity. Systematic SAR studies are critical .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify protons on the phenylsulfonyl (δ 7.5–8.0 ppm) and thiadiazole (δ 8.5–9.0 ppm for C5-CF₃) groups .
    • IR Spectroscopy : Confirm sulfonamide (1330–1370 cm⁻¹, S=O) and thiadiazole (1550–1600 cm⁻¹, C=N) functional groups .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. TLC in ethyl acetate/hexane (3:7) can monitor reaction progress .

Advanced Tip : X-ray crystallography (e.g., as in ) resolves conformational details, such as dihedral angles between the sulfanyl bridge and thiadiazole ring, critical for docking studies.

Advanced: How to resolve contradictions in reported biological activities of similar thiadiazole derivatives?

Methodological Answer:

  • Experimental Design :
    • Standardize Assays : Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT vs. ATP-luciferase) to minimize variability .
    • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts.
    • Validate Targets : Perform competitive binding assays (e.g., SPR, ITC) to confirm direct interaction with proposed targets like HDAC6 or EGFR .
  • Statistical Analysis : Apply multivariate regression to distinguish substituent effects from assay noise. For example, conflicting IC₅₀ values may arise from differences in cellular uptake .

Basic: What are the primary challenges in optimizing yield during scale-up synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). For alkylation steps, excess Et₃N (1.2–1.5 eq.) improves yields .
    • Employ flow chemistry for exothermic steps (e.g., thiadiazole cyclization) to enhance heat dissipation and reproducibility .
  • Purification : Chromatography on silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. For persistent impurities, recrystallize from ethanol/water .

Advanced Consideration : Replace hazardous solvents (e.g., benzene) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADME Prediction :
    • Use SwissADME or ADMETLab to predict logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .
    • Molecular Dynamics (MD) Simulations: Model compound binding to serum albumin to assess plasma protein binding .
  • Docking Studies :
    • Dock the compound into target proteins (e.g., tubulin) using AutoDock Vina. Focus on hydrogen bonds between the sulfonamide group and Lys/Arg residues .
    • Compare binding scores of CF₃ vs. CH₃ analogs to rationalize potency differences .

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